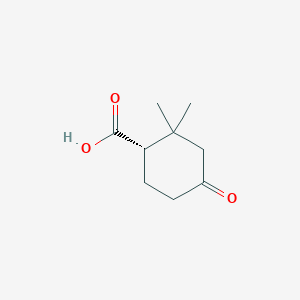

(1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid

描述

(1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid is a chiral cyclohexane derivative characterized by a carboxylic acid group at the 1-position (S-configuration), a ketone group at the 4-position, and two methyl substituents at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its stereochemistry and functional groups make it valuable for asymmetric catalysis and enantioselective reactions.

属性

分子式 |

C9H14O3 |

|---|---|

分子量 |

170.21 g/mol |

IUPAC 名称 |

(1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 |

InChI 键 |

NZSQDCPBCNZMHB-SSDOTTSWSA-N |

手性 SMILES |

CC1(CC(=O)CC[C@@H]1C(=O)O)C |

规范 SMILES |

CC1(CC(=O)CCC1C(=O)O)C |

产品来源 |

United States |

准备方法

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for constructing six-membered carbocycles. For (1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid, a retro-synthetic approach suggests using a dienophile such as maleic anhydride and a diene bearing pre-existing methyl groups. For example, 2,3-dimethyl-1,3-butadiene reacts with maleic anhydride under thermal conditions (110–130°C) to yield a bicyclic adduct. Subsequent hydrolysis of the anhydride moiety generates the carboxylic acid functionality. However, this method lacks stereochemical control, necessitating post-synthesis resolution.

Robinson Annulation

Robinson annulation offers a route to fuse cyclohexenone rings with ketone and carboxylic acid groups. Starting with methyl vinyl ketone and a β-keto ester (e.g., methyl acetoacetate), base-catalyzed Michael addition followed by aldol condensation yields a 4-oxocyclohexane derivative. Introducing dimethyl groups at the 2-position requires alkylation of the β-keto ester prior to annulation. For instance, treatment of methyl acetoacetate with methyl iodide and NaH in THF generates the 2,2-dimethyl-β-keto ester, which undergoes annulation to form the cyclohexane skeleton.

Introduction of the 4-Oxo Group

Oxidation of Secondary Alcohols

The ketone at the 4-position is introduced via oxidation of a secondary alcohol. Jones reagent (CrO3 in H2SO4) or Dess-Martin periodinane effectively oxidizes 4-hydroxy intermediates. For example, 4-hydroxy-2,2-dimethylcyclohexane-1-carboxylic acid, obtained via hydroxylation of a cyclohexene precursor, undergoes oxidation to yield the 4-oxo derivative. Yields range from 70–85%, though over-oxidation to carboxylic acids must be controlled.

Direct Ketone Incorporation

Alternative routes employ 4-oxo precursors. Cyclohexane-1,3-dione serves as a starting material, where alkylation at the 2-position with methyl groups followed by carboxylation at the 1-position achieves the target structure. For example, treatment of cyclohexane-1,3-dione with methyl magnesium bromide (2 equivalents) in THF generates 2,2-dimethylcyclohexane-1,3-dione, which undergoes regioselective Baeyer-Villiger oxidation to introduce the carboxylic acid group.

Stereoselective Synthesis of the (1S) Configuration

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, enforce stereocontrol during alkylation. The carboxylic acid precursor is synthesized as follows:

- Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled with 2,2-dimethyl-4-oxocyclohexane-1-carbonyl chloride.

- Stereoselective Alkylation : The enolate generated with LDA reacts with methyl iodide to install the 1S configuration.

- Auxiliary Removal : Hydrolysis with LiOH/H2O2 yields the (1S)-enantiomer with >95% enantiomeric excess (ee).

Enzymatic Resolution

Racemic 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid is resolved using lipases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1R)-ethyl ester in a racemic mixture, leaving the (1S)-ester intact. After separation, the (1S)-ester is hydrolyzed with NaOH to the carboxylic acid (90% ee, 40% yield).

Decarboxylation and Rearrangement

Acid-Catalyzed Decarboxylation

Heating 2,2-dimethyl-4-oxocyclohexane-1,1-dicarboxylic acid in mineral acids (e.g., H2SO4) at 180–200°C induces decarboxylation, yielding the mono-carboxylic acid. The reaction proceeds via a cyclic oxonium intermediate, preserving the cyclohexane skeleton. Under optimized conditions (H2SO4, 190°C, 4 h), the yield reaches 78%.

Thermal Decarboxylation in High-Boiling Solvents

Diethylene glycol serves as a high-boiling solvent (b.p. 245°C) for decarboxylation. A mixture of the dicarboxylic acid and diethylene glycol is heated at 210°C for 6 h, achieving 82% yield. This method minimizes side reactions compared to acidic conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Diels-Alder | Cycloaddition, hydrolysis | 65 | N/A | Simple reagents | Racemic product, low yield |

| Robinson Annulation | Alkylation, annulation | 70 | N/A | Built-in ketone group | Multiple steps, moderate ee |

| Chiral Auxiliary | Enolate alkylation, hydrolysis | 85 | 95 | High stereocontrol | Costly auxiliaries |

| Enzymatic Resolution | Ester hydrolysis, separation | 40 | 90 | Mild conditions | Low yield, requires racemic input |

| Acid Decarboxylation | H2SO4, 190°C | 78 | N/A | Scalable | Harsh conditions |

化学反应分析

反应类型: (1S)-2,2-二甲基-4-氧代环己烷-1-羧酸可以进行各种化学反应,包括:

氧化: 酮基团可以进一步氧化形成羧酸。

还原: 酮基团可以还原形成醇。

取代: 羧酸基团可以参与酯化或酰胺化反应.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。

主要产物:

氧化: 形成二羧酸。

还原: 形成环己醇衍生物。

取代: 形成酯或酰胺.

科学研究应用

(1S)-2,2-二甲基-4-氧代环己烷-1-羧酸在科学研究中有多种应用:

化学: 用作合成复杂有机分子的中间体。

生物学: 潜在应用于酶催化反应和代谢途径的研究。

医学: 研究其潜在的治疗特性以及作为药物开发的构建模块。

作用机制

(1S)-2,2-二甲基-4-氧代环己烷-1-羧酸的作用机制涉及它与特定分子靶标的相互作用。羧酸基团可以与酶或受体形成氢键,影响它们的活性。 酮基团可以参与亲核加成反应,改变化合物的反应性和与生物分子的相互作用 .

类似化合物:

环己烷-1-羧酸: 缺少酮基团,使其在某些化学反应中反应性较低。

2,2-二甲基环己酮: 缺少羧酸基团,限制了其在生物系统中的应用。

4-氧代环己烷-1-羧酸: 结构相似,但没有二甲基取代,影响其空间和电子性质.

独特性: (1S)-2,2-二甲基-4-氧代环己烷-1-羧酸的独特性在于同时存在羧酸基团和酮基团以及二甲基取代。

相似化合物的比较

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogous cyclohexanecarboxylic acid derivatives (Table 1):

Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups |

|---|---|---|---|---|

| (1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid | N/A | C₉H₁₄O₃ | 170.21 (calculated) | 2,2-dimethyl, 4-oxo, (1S)-configuration |

| 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid | 887978-64-5 | C₁₅H₁₈O₅ | 278.30 | 3,4-dimethoxyphenyl, 4-oxo |

| 1-(2-Methylphenyl)-4-oxocyclohexanecarboxylic acid | 1385694-73-4 | C₁₄H₁₆O₃ | 232.28 | 2-methylphenyl, 4-oxo |

| CIS-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 735275-15-7 | C₁₅H₁₇BrO₃ | 325.20 | 4-bromophenyl, 2-oxoethyl |

| rel-(1R,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | 735274-68-7 | C₁₅H₁₇NO₅ | 307.30 | 4-nitrophenyl, 2-oxoethyl |

| (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid | N/A | C₁₆H₁₇F₃O₃ | 320.30 | 4-trifluoromethylphenyl, 2-oxoethyl |

| (1S,2R)-2-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic acid | 1007881-61-9 | C₉H₁₅NO₄ | 201.22 | Methoxycarbonylamino group |

Key Research Findings

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase the acidity of the carboxylic acid, enhancing reactivity in nucleophilic acyl substitutions.

- Bulky substituents (e.g., anthracene in ) introduce steric hindrance, reducing reaction rates but improving stereoselectivity in chiral environments.

The bicyclic derivative in (C16H24F2O2) demonstrates enhanced lipid solubility, suggesting utility in prodrug design.

Stereochemical Impact: The (1S)-configuration in the target compound is critical for binding to chiral receptors or enzymes, as seen in similar amino acid derivatives (e.g., ’s methoxycarbonylamino analog).

Critical Analysis of Contradictions and Limitations

- Discontinued Products: notes discontinuation of 1-(2-methylphenyl)-4-oxocyclohexanecarboxylic acid, likely due to synthetic challenges or low demand.

- Data Gaps: Molecular weights for some compounds (e.g., ) were calculated due to missing experimental data, introducing minor uncertainties.

生物活性

(1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 170.21 g/mol

CAS Number: 1932214-46-4

IUPAC Name: this compound

SMILES Notation: CC1(C)CC(=O)CC[C@@H]1C(=O)O

The compound features a cyclohexane ring with both a ketone and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The ketone and carboxylic acid groups can participate in biochemical reactions that may influence enzyme activity and cellular signaling pathways. However, detailed studies are still required to fully elucidate the specific mechanisms involved.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit anticancer properties. For instance, it has been shown to inhibit cancer stem-like cells (CSCs), which are associated with tumor initiation and metastasis. The compound's structural analogs have demonstrated varying levels of cytotoxicity against different cancer cell lines, including breast cancer models .

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of specific enzymes. For example, studies on cycloalkylamide derivatives suggest that modifications to the cycloalkane structure can enhance inhibition potency against human soluble epoxide hydrolase (sEH), indicating a promising avenue for developing enzyme inhibitors based on this compound .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。